molecular formula C18H29N3O3 B5503699 (3R*,4R*)-1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol

(3R*,4R*)-1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol

Cat. No.: B5503699
M. Wt: 335.4 g/mol
InChI Key: AJYJCLACNUSLPJ-KDOFPFPSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R*,4R*)-1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol is a useful research compound. Its molecular formula is C18H29N3O3 and its molecular weight is 335.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 335.22089180 g/mol and the complexity rating of the compound is 453. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Characterization

A significant aspect of the research on compounds structurally related to (3R*,4R*)-1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol focuses on the synthesis, characterization, and solid form selection for pharmaceutical applications. For example, Kojima et al. (2008) explored the solid form selection of a zwitterionic pharmaceutical compound through extensive solid-state characterization and salt screening, highlighting the importance of stability and manufacturability in drug development Kojima et al., 2008.

Metabolic Studies

Research on related compounds has also delved into their metabolism and pharmacokinetic modeling. Obach et al. (2018) investigated the metabolism of TBPT, a serotonin-4 receptor partial agonist, revealing complex metabolic pathways and the formation of active metabolites, demonstrating the intricacies of drug metabolism and its implications for drug development Obach et al., 2018.

Chemical Reactions and Functionalization

The versatility of compounds with similar structural motifs is evident in their chemical reactivity. For instance, Deruiter et al. (1987) investigated the reactions of 4-isopropylidene-1-aryl-3-methyl-2-pyrazolin-5-ones under various conditions, shedding light on the potential for creating diverse functionalized molecules for further pharmaceutical investigation Deruiter et al., 1987.

Ligand Design and Pharmacological Potential

Exploration into the design of ligands for specific receptors showcases the pharmacological potential of these compounds. Rowley et al. (1997) focused on developing high-affinity ligands for the human dopamine D4 receptor, emphasizing the role of structural modifications in enhancing receptor affinity and selectivity, pivotal for therapeutic applications Rowley et al., 1997.

Antimicrobial and Antifungal Applications

The antimicrobial and antifungal applications of structurally related compounds are also noteworthy. Okasha et al. (2022) synthesized and characterized a compound demonstrating significant antimicrobial activities, highlighting the potential of these molecules in addressing microbial resistance challenges Okasha et al., 2022.

Properties

IUPAC Name

[(3R,4R)-4-hydroxy-3-methyl-4-(oxan-4-yl)piperidin-1-yl]-(1-propan-2-ylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O3/c1-13(2)21-12-15(10-19-21)17(22)20-7-6-18(23,14(3)11-20)16-4-8-24-9-5-16/h10,12-14,16,23H,4-9,11H2,1-3H3/t14-,18+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJYJCLACNUSLPJ-KDOFPFPSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1(C2CCOCC2)O)C(=O)C3=CN(N=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CC[C@]1(C2CCOCC2)O)C(=O)C3=CN(N=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.